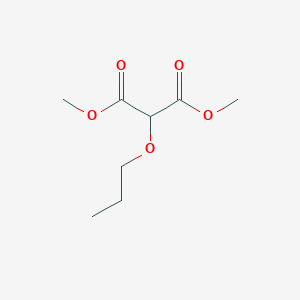![molecular formula C12H17AsO4 B14736016 6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid CAS No. 5425-33-2](/img/structure/B14736016.png)
6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid is a chemical compound with the molecular formula C12H17AsO4 It is known for its unique structure, which includes an arsenic atom bonded to a phenyl group and a hexanoic acid chain
Preparation Methods
The synthesis of 6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid typically involves the reaction of 4-bromoaniline with hexanoic acid in the presence of a palladium catalyst. The reaction conditions often include a temperature range of 80-100°C and a reaction time of 12-24 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic-containing oxides.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of arsenic-containing organic compounds.
Biology: Researchers study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating certain diseases due to its unique chemical properties.
Industry: This compound is used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction affects various cellular pathways and can result in therapeutic effects.
Comparison with Similar Compounds
6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid can be compared with other arsenic-containing compounds, such as:
Arsenic trioxide: Used in the treatment of acute promyelocytic leukemia.
Arsenobetaine: Found in seafood and considered non-toxic.
Arsenic pentoxide: Used in the production of arsenic acid.
Properties
CAS No. |
5425-33-2 |
|---|---|
Molecular Formula |
C12H17AsO4 |
Molecular Weight |
300.18 g/mol |
IUPAC Name |
6-(4-dihydroxyarsanylphenyl)hexanoic acid |
InChI |
InChI=1S/C12H17AsO4/c14-12(15)5-3-1-2-4-10-6-8-11(9-7-10)13(16)17/h6-9,16-17H,1-5H2,(H,14,15) |
InChI Key |
VYMXWYOHNMDGPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCC(=O)O)[As](O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



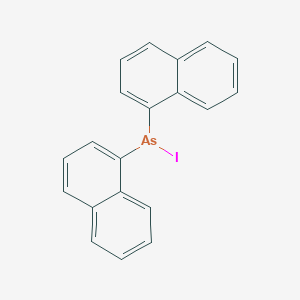
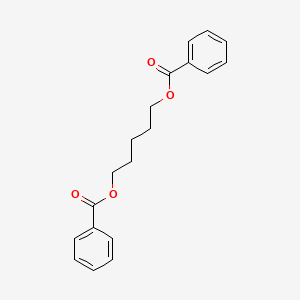
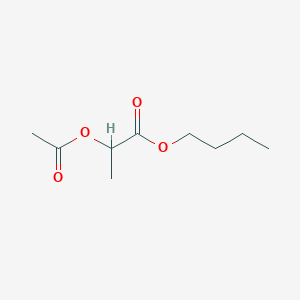
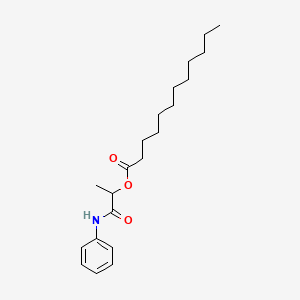
![7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline](/img/structure/B14735966.png)

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/structure/B14735971.png)

![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)

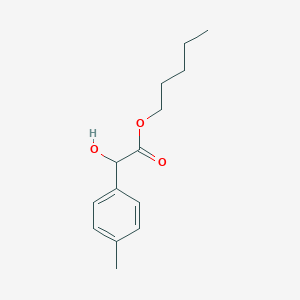
![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
